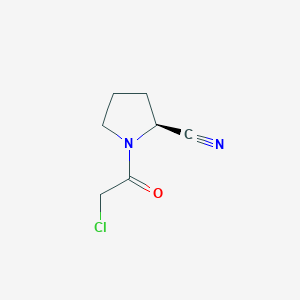

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

Description

Properties

IUPAC Name |

(2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-4-7(11)10-3-1-2-6(10)5-9/h6H,1-4H2/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWRPKBYQZOLCD-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00454201 | |

| Record name | (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207557-35-5 | |

| Record name | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207557-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-1-(Chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00454201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

CAS Number: 207557-35-5

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chiral pyrrolidine derivative of significant interest in medicinal chemistry. It serves as a crucial building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used in the management of type 2 diabetes.[1] Its primary and most notable application is as a key intermediate in the production of Vildagliptin.[1][2][3] The 2(S)-cyanopyrrolidine moiety of this compound acts as a proline mimic, which is fundamental to its role in the mechanism of DPP-IV inhibition.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, its role in the synthesis of Vildagliptin, and the mechanism of action of the resulting therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₉ClN₂O | [4][5] |

| Molecular Weight | 172.61 g/mol | [4][5] |

| Appearance | Solid | |

| Purity | ≥97% | |

| Storage Temperature | Refrigerator | |

| InChI Key | YCWRPKBYQZOLCD-LURJTMIESA-N |

Spectroscopic Data

| Spectroscopy | Description | Reference |

| ¹H NMR | Spectra indicate the presence of rotamers. | [1][6] |

| ¹³C NMR | Spectra show evidence of rotamers. | [1][6] |

| IR | Used for characterization. | |

| Mass Spectrometry | Used for characterization. |

Synthesis Protocols

There are two primary synthetic routes for this compound, starting from either L-proline or L-prolinamide.

Synthesis from L-Proline

This route involves a three-step process: N-acylation of L-proline, amidation of the resulting carboxylic acid, and subsequent dehydration to the nitrile.

Experimental Workflow: Synthesis from L-Proline

Caption: Synthesis workflow starting from L-Proline.

Step 1: Preparation of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [2]

-

To a suspension of L-proline in tetrahydrofuran (THF), add chloroacetyl chloride.

-

Reflux the reaction mixture for 2 hours.

-

Upon completion, cool the mixture to room temperature, dilute with water, and stir.

-

Add saturated brine and ethyl acetate, then separate the organic layer.

-

Re-extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.

-

A reported yield for this step is 81%.[1]

Step 2: Preparation of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

-

Dissolve the carboxylic acid intermediate in dichloromethane (DCM).

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) in DCM at 10–15 °C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate and continue stirring for another hour.

-

Filter the reaction mixture and wash the residue with DCM.

-

Concentrate the filtrate to obtain the crude amide, which can be purified by crystallization and column chromatography.

Step 3: Preparation of this compound

-

To a suspension of the amide intermediate in THF at 0–5 °C, add trifluoroacetic anhydride.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add ammonium bicarbonate portion-wise while maintaining the temperature at 5–10 °C.

-

Stir at room temperature for 45 minutes and then concentrate under vacuum.

-

The reported yield for the conversion from the amide is 83%.[1]

Synthesis from L-Prolinamide

This method can be performed as a one-pot reaction, which is efficient for larger-scale production.[7]

Experimental Workflow: Synthesis from L-Prolinamide

Caption: One-pot synthesis workflow from L-Prolinamide.

One-Pot Acylation and Dehydration [7][8]

-

Mix L-prolinamide and chloroacetyl chloride in a reactor. Chloroacetyl chloride acts as the acylating agent, dehydrating agent, and solvent.[7]

-

The acylation reaction occurs first, forming the intermediate (S)-N-chloroacetyl-2-carbamoylpyrrolidine.

-

Continued reaction with chloroacetyl chloride leads to the dehydration of the amide to the nitrile.

-

A catalyst such as N,N-dimethylformamide (DMF) can be added to facilitate the dehydration.[7]

-

The reaction temperature for the acylation step is typically between -50°C and -10°C.

-

After the reaction is complete, excess chloroacetyl chloride is removed by distillation.

-

The residue is then subjected to a workup procedure to isolate the final product.

Application in Vildagliptin Synthesis

This compound is a crucial intermediate for the synthesis of Vildagliptin. The chloroacetyl group undergoes nucleophilic substitution by the amine group of 3-amino-1-adamantanol.[1]

Experimental Protocol for Vildagliptin Synthesis

-

Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.

-

Add 3-amino-1-adamantanol and a base, such as triethylamine or diisopropylethylamine, to the reaction mixture.

-

Stir the reaction at room temperature until completion.

-

The crude Vildagliptin can then be purified by standard methods.

Mechanism of Action and Signaling Pathway

The final product, Vildagliptin, is a potent inhibitor of the enzyme Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2]

By inhibiting DPP-IV, Vildagliptin increases the levels of active GLP-1 and GIP. This leads to:

-

Enhanced glucose-dependent insulin secretion from pancreatic β-cells.

-

Suppression of glucagon secretion from pancreatic α-cells in a glucose-dependent manner.

The nitrile group of the cyanopyrrolidine moiety in Vildagliptin is essential for its potent inhibitory activity and forms a reversible covalent bond with the catalytic site of DPP-IV.[1]

DPP-IV Inhibition Signaling Pathway

Caption: Mechanism of DPP-IV inhibition by Vildagliptin.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and respiratory irritation. It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and eye protection. Store the compound in a tightly closed container in a cool, dry place. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the DPP-IV inhibitor Vildagliptin. The synthetic routes from L-proline and L-prolinamide offer practical and scalable methods for its production. A thorough understanding of its properties, synthesis, and the mechanism of action of its derivatives is crucial for researchers and professionals in the field of drug development, particularly in the context of type 2 diabetes therapeutics.

References

- 1. This compound|CAS 207557-35-5 [benchchem.com]

- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.indiamart.com [m.indiamart.com]

- 4. 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 15480185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 8. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Core Mechanism of Action of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chiral pyrrolidine derivative that serves as a critical intermediate in the synthesis of several potent Dipeptidyl Peptidase-IV (DPP-4) inhibitors, most notably Vildagliptin.[1][2][3][4][5][6] While its primary role is that of a synthetic precursor, the inherent chemical features of this compound, specifically the 2(S)-cyanopyrrolidine moiety, form the core pharmacophore responsible for the biological activity of the resulting therapeutic agents. This technical guide delves into the mechanism of action stemming from this key structural component, focusing on its ultimate role in the potent and selective inhibition of DPP-4 by its derivative, Vildagliptin. We will explore the synthesis pathway, the molecular interactions with the enzyme's active site, the downstream signaling cascades, and relevant experimental protocols and quantitative data.

The Role of this compound as a Key Synthetic Intermediate

This compound is a pivotal building block in the synthesis of Vildagliptin.[1][2][3][4][5][6] The synthesis involves a nucleophilic substitution reaction where the chloroacetyl group of this compound reacts with the amino group of 3-amino-1-adamantanol to yield Vildagliptin.[1] This process underscores the compound's primary function as a carrier of the essential 2(S)-cyanopyrrolidine warhead.

Caption: Synthesis of Vildagliptin from its key intermediate.

Core Mechanism of Action: DPP-4 Inhibition by the Cyanopyrrolidine Moiety

The therapeutic effect of Vildagliptin, and by extension, the significance of its precursor, lies in the potent and selective inhibition of Dipeptidyl Peptidase-IV (DPP-4). DPP-4 is a serine protease that inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).

The 2(S)-cyanopyrrolidine moiety of Vildagliptin, derived from this compound, is crucial for its inhibitory activity. This structural element acts as a proline mimic, allowing the molecule to bind to the active site of DPP-4.[1] The nitrile group facilitates a reversible covalent interaction with the catalytic serine residue (Ser630) in the DPP-4 active site, leading to potent enzyme inhibition.[1] This binding is characterized by a slow dissociation rate, contributing to the prolonged duration of action of Vildagliptin.

Downstream Signaling Pathway

By inhibiting DPP-4, Vildagliptin prevents the degradation of GLP-1 and GIP, thereby increasing their circulating levels.[7] This enhancement of incretin levels leads to several glucose-lowering effects in a glucose-dependent manner:

-

Increased Insulin Secretion: Elevated GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to high blood glucose.

-

Suppressed Glucagon Secretion: GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, a hormone that raises blood glucose levels.

-

Delayed Gastric Emptying: GLP-1 slows down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing post-meal glucose spikes.

-

Improved β-cell Function: Chronic treatment with Vildagliptin has been shown to improve the function and preserve the mass of pancreatic β-cells.

References

- 1. This compound|CAS 207557-35-5 [benchchem.com]

- 2. brieflands.com [brieflands.com]

- 3. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 5. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]

- 6. Synthesis of this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a crucial chiral intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents including Vildagliptin.[1] A thorough understanding of its solubility characteristics is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the known solubility profile of this compound, outlines detailed experimental protocols for its determination, and illustrates its relevance in the context of DPP-IV inhibition. While quantitative solubility data remains limited in publicly available literature, this guide consolidates qualitative information and provides the necessary framework for its empirical determination.

Physicochemical Properties

This compound is a white to light brown crystalline powder.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 207557-35-5 | [1][3] |

| Molecular Formula | C₇H₉ClN₂O | [4][5] |

| Molecular Weight | 172.61 g/mol | [4][5] |

| Melting Point | 52-53 °C | [4][6] |

| Boiling Point (Predicted) | 363.1 ± 37.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | -4.65 ± 0.40 | [4] |

| XLogP3 | 0.7 | [5] |

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in peer-reviewed literature. However, qualitative solubility information has been reported in various sources, including material safety data sheets and chemical supplier catalogues.

Qualitative Solubility

The compound exhibits solubility in several organic solvents. A summary of the available qualitative data is presented below. It is important to note that terms like "slightly soluble" can be subjective and may vary between sources.

| Solvent | Solubility | Reference(s) |

| Methanol | Soluble / Slightly Soluble | [4][6][7] |

| Dimethyl Sulfoxide (DMSO) | Soluble / Slightly Soluble | [4][6][7] |

| Chloroform | Slightly Soluble | [4][6] |

| Water | Not Available | [8] |

Notably, a synthetic precursor, (S)-N-chloroacetyl-2-carbamoylpyrrolidine, is reported to have high polarity and good water solubility, which can complicate the purification process during the synthesis of the target compound.[9] Another precursor, the amide form, is also noted to be soluble in water.[10]

Factors Influencing Solubility

The solubility of this compound, like any chemical compound, is influenced by several factors:

-

Temperature: Generally, solubility of a solid in a liquid solvent increases with temperature. However, this relationship must be determined empirically for each solvent system.

-

pH: The molecule does not possess strongly acidic or basic functional groups that would lead to significant changes in solubility within a typical aqueous pH range. Its predicted pKa is very low, suggesting it is a very weak base.

-

Solvent Polarity: The presence of a polar amide and a nitrile group, along with a less polar pyrrolidine ring and a chloroacetyl group, suggests that the compound will have moderate polarity. Its solubility in polar aprotic solvents like DMSO and polar protic solvents like methanol is consistent with this.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise and reliable quantitative solubility data, the saturation shake-flask method is the gold standard and is widely recommended.[11] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile, tetrahydrofuran, etc.)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is undissolved solid at the bottom. The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[12] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the tested temperature, typically expressed in mg/mL, g/L, or mol/L.

-

Visualization of Experimental Workflow and Biological Context

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Role in DPP-IV Inhibition Signaling Pathway

This compound is a precursor for DPP-IV inhibitors. The diagram below illustrates the mechanism of action of these inhibitors in the context of glucose homeostasis.

Conclusion

References

- 1. This compound|CAS 207557-35-5 [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 207557-35-5 [sigmaaldrich.com]

- 4. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [amp.chemicalbook.com]

- 5. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 207557-35-5 CAS MSDS ((2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemicea.com [chemicea.com]

- 8. capotchem.com [capotchem.com]

- 9. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 10. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. quora.com [quora.com]

The Nexus of Synthesis and Efficacy: A Technical Guide to the Biological Activity of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile stands as a pivotal chiral intermediate, fundamentally enabling the synthesis of a class of potent Dipeptidyl Peptidase IV (DPP-IV) inhibitors. Its primary biological significance is realized through its incorporation into the structure of Vildagliptin, a well-established therapeutic agent for the management of type 2 diabetes mellitus. This technical guide delineates the synthesis, mechanism of action, and biological activity stemming from this key molecule, offering a comprehensive resource for researchers in medicinal chemistry and pharmacology. We present detailed experimental protocols, quantitative biological data, and visual representations of the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its scientific importance.

Introduction

This compound is a synthetic cornerstone in the development of gliptins, a class of oral antihyperglycemic agents.[1] Its intrinsic reactivity and specific stereochemistry are crucial for the creation of molecules that effectively and selectively inhibit the DPP-IV enzyme. The biological activity of this intermediate is therefore indirect, manifesting through the pharmacological properties of the final active pharmaceutical ingredient, Vildagliptin.[2] Understanding the synthesis and chemical properties of this compound is paramount to appreciating the efficacy and mechanism of Vildagliptin.

Synthesis of this compound

A practical and efficient synthesis of this compound has been developed, starting from the readily available amino acid L-proline. The process involves a two-step conversion of the carboxylic acid moiety into a carbonitrile via an amide intermediate.[3][4]

Experimental Protocol: Synthesis

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [3][4]

-

Suspend L-proline (1 equivalent) in tetrahydrofuran (THF).

-

Add chloroacetyl chloride (1.5 equivalents) to the suspension at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

After cooling to room temperature, dilute the mixture with water and stir for 20 minutes.

-

Add saturated brine and ethyl acetate for extraction. Collect the organic layer.

-

Re-extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [3][4]

-

Dissolve the product from Step 1 (1 equivalent) in dichloromethane.

-

Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1 equivalent) in dichloromethane at 10-15°C.

-

Stir the mixture at room temperature for 1 hour.

-

Add ammonium bicarbonate (10 equivalents) and stir for another hour.

-

Filter the reaction mixture and wash the residue with dichloromethane.

-

Concentrate the filtrate to obtain the crude product, which can be further purified.

Step 3: Synthesis of this compound [3][4]

-

Suspend the amide from Step 2 (1 equivalent) in THF.

-

Add trifluoroacetic anhydride (1.5 equivalents) at 0-5°C and stir at room temperature for 2 hours.

-

Add ammonium bicarbonate (7.5 equivalents) portion-wise, maintaining the temperature at 5-10°C.

-

Stir the mixture at room temperature for 45 minutes.

-

Concentrate the mixture under vacuum to yield the final product.

Caption: Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

The biological activity of this compound is realized upon its conversion to Vildagliptin. Vildagliptin is a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a crucial role in glucose homeostasis.[5][6]

DPP-IV Inhibition

DPP-IV is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] By inhibiting DPP-IV, Vildagliptin increases the circulating levels of active GLP-1 and GIP.[7]

Table 1: In Vitro DPP-IV Inhibition Data for Vildagliptin

| Parameter | Value | Reference |

| IC50 | 62 nM | [8] |

| Ki | 13 nM | [9] |

The Incretin Effect

The enhanced levels of active GLP-1 and GIP lead to several physiological effects that contribute to improved glycemic control:[5][6]

-

Glucose-dependent insulin secretion: Incretins stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.

-

Suppression of glucagon secretion: GLP-1 inhibits the pancreatic α-cells from releasing glucagon, a hormone that raises blood glucose levels.

-

Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, leading to a more gradual absorption of glucose.

-

Increased satiety: GLP-1 acts on the brain to promote a feeling of fullness, which can help with weight management.

Caption: Mechanism of action of Vildagliptin.

Pharmacokinetics of Vildagliptin

The pharmacokinetic profile of Vildagliptin, derived from this compound, is well-characterized, demonstrating properties suitable for oral administration.

Table 2: Pharmacokinetic Properties of Vildagliptin

| Parameter | Value | Reference |

| Absolute Bioavailability | 85% | [2][10] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2.0 hours | [2] |

| Terminal Elimination Half-life (t1/2) | ~2 hours | |

| Plasma Protein Binding | 9.3% | [2][10] |

| Volume of Distribution (Vd) | 71 L | [2][10] |

| Renal Clearance | 13 L/h | [2][10] |

Experimental Protocols for Biological Evaluation

In Vitro DPP-IV Activity Assay (Fluorometric)

This protocol describes a common method to assess the inhibitory activity of compounds like Vildagliptin on the DPP-IV enzyme.

-

Reagent Preparation:

-

Prepare a DPP-IV assay buffer (e.g., Tris-HCl buffer, pH 7.5).

-

Dissolve the DPP-IV substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin), in the assay buffer.

-

Prepare a stock solution of recombinant human DPP-IV enzyme in the assay buffer.

-

Prepare serial dilutions of the test compound (e.g., Vildagliptin) in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the DPP-IV assay buffer.

-

Add the test compound dilutions to the respective wells.

-

Add the DPP-IV enzyme solution to all wells except the blank (no enzyme) and control (no inhibitor) wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the DPP-IV substrate solution to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (blank wells) from all readings.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of vildagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin | Semantic Scholar [semanticscholar.org]

- 10. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Proline Mimicry of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A Technical Guide to its Role in Dipeptidyl Peptidase IV Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chiral pyrrolidine derivative of significant interest in medicinal chemistry, primarily serving as a crucial building block in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1][2][3] The 2(S)-cyanopyrrolidine moiety of this compound masterfully mimics the structure of proline, enabling potent and reversible inhibition of the DPP-IV enzyme. This inhibition is a key mechanism for enhancing glucose homeostasis in the context of type 2 diabetes research. The integral nitrile group is not only essential for this potent inhibitory activity but also imparts the chemical stability necessary for the development of orally administered drug candidates. This technical guide delves into the synthesis, mechanism of action, and biological significance of this compound, with a focus on its role in the development of DPP-IV inhibitors such as Vildagliptin.

Introduction: The Significance of Proline Mimicry in DPP-IV Inhibition

Dipeptidyl Peptidase IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1). The inhibition of DPP-IV extends the activity of these hormones, leading to improved insulin secretion and blood glucose control. A key strategy in the design of DPP-IV inhibitors has been the utilization of molecules that mimic the structure of proline, a natural substrate for the enzyme.

This compound has emerged as a highly effective proline mimic. Its rigid pyrrolidine ring and the stereochemistry at the 2-position allow it to fit snugly into the S1 subsite of the DPP-IV active site, which typically accommodates the proline residue of substrates. The chloroacetyl group provides a reactive handle for further chemical modification to create more complex and potent inhibitors, while the nitrile group plays a direct role in the inhibitory mechanism.

Synthesis of this compound and its Derivatives

The synthesis of this compound is well-established, typically starting from the readily available and relatively inexpensive amino acid, L-proline. Several synthetic routes have been reported, with variations aimed at improving yield, purity, and scalability.

General Synthesis Workflow

The overall synthetic strategy involves two main transformations: the acylation of the proline nitrogen and the conversion of the carboxylic acid group to a nitrile.

Caption: General synthetic pathway from L-Proline to Vildagliptin.

Experimental Protocols

-

Reaction Setup: Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).

-

Addition of Reagent: Add chloroacetyl chloride (19.7 ml, 0.261 mol) to the suspension at room temperature.

-

Reaction Conditions: Reflux the reaction mixture for 2 hours.

-

Work-up:

-

Cool the mixture to room temperature.

-

Dilute with water (20 mL) and stir for 20 minutes.

-

Add saturated brine (20 mL) and ethyl acetate (200 mL).

-

Separate the organic layer.

-

Re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

-

Isolation:

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure.

-

Triturate the residue with diisopropyl ether to induce crystallization.

-

-

Purification: Filter the crystalline solid, wash with cold diisopropyl ether, and dry under vacuum to yield the product.

This protocol involves the conversion of the carboxylic acid to an amide, followed by dehydration.

-

Amidation:

-

Treat (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (DCC) and a source of ammonia like ammonium bicarbonate in a suitable solvent (e.g., dichloromethane).

-

Isolate and purify the resulting amide intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

-

-

Dehydration:

-

Suspend the amide intermediate (4.0 g, 0.0209 mol) in THF (40 mL).

-

Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.

-

Stir at room temperature for 45 minutes.

-

Concentrate the mixture under vacuum.

-

Purify the residue to obtain the final product.

-

-

Reaction Setup: Dissolve this compound in a suitable solvent such as acetonitrile.

-

Addition of Reagents: Add 3-amino-1-adamantanol and a base (e.g., potassium carbonate) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Work-up and Purification: After the reaction is complete, the product, Vildagliptin, is isolated and purified using standard techniques such as crystallization.

Mechanism of Action: Proline Mimicry and Covalent Inhibition

The inhibitory activity of cyanopyrrolidine derivatives stems from their ability to act as proline mimics and to form a reversible covalent bond with a key serine residue in the active site of DPP-IV.

Caption: Mechanism of DPP-IV inhibition by a cyanopyrrolidine derivative.

The pyrrolidine ring of the inhibitor occupies the S1 subsite of the DPP-IV active site, mimicking the natural proline substrate. The electrophilic carbon atom of the nitrile group is then attacked by the hydroxyl group of the catalytic serine residue (Ser630), forming a reversible covalent imidate adduct. This effectively blocks the enzyme's activity. The side chain, introduced via the chloroacetyl group, can be tailored to interact with the S2 subsite, further enhancing binding affinity and selectivity.

Quantitative Analysis of DPP-IV Inhibition

While this compound itself is a potent proline mimic, the majority of quantitative inhibitory data in the literature pertains to its more advanced derivatives, such as Vildagliptin. This is because the chloroacetyl group is primarily a reactive intermediate for the attachment of moieties that enhance binding affinity and pharmacokinetic properties.

| Compound | Target | IC50 (nM) | Ki (nM) | Notes |

| Vildagliptin | Human DPP-IV | ~2.5 - 4.7 | ~1.3 - 17 | Potent and selective inhibitor.[4] |

| Sitagliptin | Human DPP-IV | ~19 | ~18 | A commonly used reference compound. |

| Saxagliptin | Human DPP-IV | ~0.6 | ~1.3 | Another potent DPP-IV inhibitor. |

-

IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

Ki (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme.

It is important to note that while a specific IC50 value for this compound is not consistently reported, the "nanomolar inhibition" of the 2(S)-cyanopyrrolidine moiety is a well-established principle that drives the potency of its derivatives.[1]

Experimental Protocol for DPP-IV Inhibition Assay

A common method for determining the inhibitory activity of compounds against DPP-IV is a fluorometric assay using a specific substrate.

Principle

The assay utilizes the substrate Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC). DPP-IV cleaves this substrate, releasing the highly fluorescent 7-amido-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.

Materials

-

Recombinant human DPP-IV enzyme

-

DPP-IV assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)

-

Gly-Pro-AMC substrate

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Reference inhibitor (e.g., Vildagliptin or Sitagliptin)

-

96-well black microplates

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Assay Workflow

Caption: Workflow for a fluorometric DPP-IV inhibition assay.

Detailed Procedure

-

Reagent Preparation:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

Dilute the DPP-IV enzyme to the desired working concentration in the assay buffer.

-

Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

-

-

Assay Plate Setup:

-

To the wells of a 96-well black microplate, add the assay buffer.

-

Add the test compounds or reference inhibitor to the respective wells. Include a control with only the solvent.

-

Add the diluted DPP-IV enzyme solution to all wells except for the blank (no enzyme) wells.

-

-

Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Conclusion

This compound stands as a cornerstone in the development of a clinically significant class of anti-diabetic drugs. Its function as a proline mimic, facilitated by the 2(S)-cyanopyrrolidine scaffold, is fundamental to its role in the potent and selective inhibition of DPP-IV. While it is primarily utilized as a synthetic intermediate, the principles of its interaction with the DPP-IV active site have guided the design of highly successful drugs like Vildagliptin. The synthetic accessibility of this compound, coupled with a deep understanding of its mechanism of action, continues to make it a valuable tool for researchers and drug development professionals in the ongoing quest for novel and improved therapies for type 2 diabetes.

References

- 1. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Synthesis of this compound: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of dipeptidyl-peptidase IV catalyzed peptide truncation by Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Significance of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A Technical Whitepaper

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile stands as a pivotal chiral intermediate in contemporary medicinal chemistry, primarily recognized for its indispensable role in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors.[1] This document provides a comprehensive overview of its discovery, historical synthetic routes, and its crucial function in the development of therapeutics for type II diabetes, with a particular focus on the synthesis of Vildagliptin.[1][2][3][4][5]

Introduction: A Key Building Block for DPP-IV Inhibitors

The emergence of Dipeptidyl Peptidase IV (DPP-IV) inhibitors marked a significant advancement in the management of type II diabetes.[2][3] DPP-IV is a serine protease that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for glucose homeostasis.[2][3] By inhibiting DPP-IV, the half-life of active GLP-1 is extended, leading to enhanced insulin secretion, suppressed glucagon release, and slowed gastric emptying.[2][3]

This compound has been identified as a critical precursor for several DPP-IV inhibitors, including Vildagliptin.[1][2][6] The 2(S)-cyanopyrrolidine moiety within this intermediate acts as a proline mimic, which is essential for the potent and reversible inhibition of the DPP-IV enzyme.[1] Its chemical stability and the ability to impart oral bioavailability to the final drug molecule have made it a widely used intermediate in pharmaceutical development.[1]

Synthetic Evolution: From L-prolinamide to L-proline

The synthesis of this compound has evolved to improve yield, reduce costs, and simplify the overall process. Two primary synthetic strategies have been prominently documented.

The L-prolinamide Route

An earlier and direct approach to synthesizing the target compound involves the use of L-prolinamide as the starting material.[6] This method typically involves the acylation of L-prolinamide with chloroacetyl chloride, followed by a dehydration step to form the nitrile.

One patented method describes a "one-pot" process where L-prolinamide is reacted with chloroacetyl chloride, which serves as the acylating agent, solvent, and dehydrating agent.[7] Another variation of this route involves a two-step process where (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide is first synthesized and then dehydrated using reagents like trifluoroacetic anhydride.[8][9] While direct, this route has been noted to suffer from drawbacks such as the high cost of L-prolinamide and potentially complicated isolation methods.[6]

The L-proline Route: An Alternative and Practical Approach

To circumvent the limitations of the L-prolinamide route, an alternative and more practical synthesis starting from the readily available and less expensive L-proline was developed.[2][3][6] This multi-step process has become a preferred method for large-scale production.

The synthesis begins with the N-acylation of L-proline with chloroacetyl chloride to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid.[1][2][3][6] This intermediate is then converted to (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.[2][3][6] The final step involves the dehydration of the amide to the desired this compound.[2][3][6] This route avoids complex protection/deprotection strategies and has been shown to produce the final intermediate in good yield.[6]

Quantitative Data Summary

The following tables summarize the quantitative data reported in the literature for the synthesis of this compound and its intermediates.

| Starting Material | Product | Reagents | Solvent | Yield | Reference |

| L-proline | (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | Chloroacetyl chloride | THF | 81% | [1] |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate | Dichloromethane | 52% | [6] |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | This compound | Trifluoroacetic anhydride | THF | 83% | [1] |

| L-prolinamide | This compound | Chloroacetyl chloride, Triethylamine | Dichloromethane | - | [8] |

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Optical Rotation [α]D | Reference |

| (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid | C7H10ClNO3 | 191.61 | 108-110.9 | - | [10] |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | C7H11ClN2O2 | 190.63 | 133-137 | -163.3 (c 1.00, CHCl3) | [6] |

| This compound | C7H9ClN2O | 172.61 | 64.82-66.82 | - | [9] |

Detailed Experimental Protocols

The following are detailed experimental methodologies for the key synthetic steps starting from L-proline, as compiled from published literature.

Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

-

Procedure: To a suspension of L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL), chloroacetyl chloride (19.7 mL, 0.261 mol) was added at room temperature.[2][3] The reaction mixture was then refluxed for 2 hours.[2][3] After completion, the mixture was cooled to room temperature, diluted with water (20 mL), and stirred for 20 minutes.[2][3] Saturated brine (20 mL) and ethyl acetate (200 mL) were added, and the organic layer was collected.[2][3] The aqueous layer was re-extracted with ethyl acetate (2 x 50 mL).[2][3] The combined organic layers were dried and concentrated to yield the product.

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide

-

Procedure: To a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (DCC) (10.8 g, 0.052 mol) in dichloromethane was slowly added at 10–15 °C.[2][3] The mixture was stirred at room temperature for 1 hour.[2][3] Ammonium bicarbonate (41.2 g, 0.522 mol) was then added, and the mixture was stirred for an additional hour.[2][3] The reaction was monitored by TLC. Upon completion, the mixture was filtered, and the residue was washed with dichloromethane.[2][3] The filtrate was concentrated to yield the crude product, which was further purified.

Synthesis of this compound

-

Procedure: To a suspension of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide (4.0 g, 0.0209 mol) in THF (40 mL) at 0–5 °C, trifluoroacetic anhydride (4.4 mL, 0.0315 mol) was added.[2][3] The reaction mixture was stirred at room temperature for 2 hours and monitored by TLC.[2][3] Subsequently, ammonium bicarbonate (12.4 g, 0.1573 mol) was added portion-wise while maintaining the temperature at 5–10 °C.[2][3] The mixture was stirred at room temperature for 45 minutes and then concentrated under vacuum to afford the final product.[2][3]

Visualized Workflows and Pathways

Synthetic Workflow from L-proline

References

- 1. This compound|CAS 207557-35-5 [benchchem.com]

- 2. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 4. [PDF] Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors | Semantic Scholar [semanticscholar.org]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 8. CN104262227A - Preparation method of (S)-1-(2-chloracetyl)pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 9. CN104945299A - Efficient synthesis method of vildagliptin - Google Patents [patents.google.com]

- 10. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile: A Key Building Block in Antidiabetic Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a chiral synthetic compound of significant interest in medicinal chemistry and pharmaceutical development. Its primary importance lies in its role as a crucial intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[1][2][3] The most notable among these is Vildagliptin.[1][2][3][4] The specific (S)-stereochemistry of this molecule is essential for its biological efficacy, as the 2(S)-cyanopyrrolidine moiety acts as a proline mimic, enabling potent and reversible inhibition of the DPP-IV enzyme.[1][2] This guide provides a comprehensive overview of its molecular structure, stereochemistry, synthesis, and physicochemical properties.

Molecular Structure and Stereochemistry

The structural integrity and specific stereochemical configuration of this compound are fundamental to its function as a pharmaceutical intermediate.

Chemical Identity

A summary of the key identifiers and molecular properties of the compound is presented in Table 1.

| Identifier | Value | Source |

| IUPAC Name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [1][5] |

| CAS Number | 207557-35-5 | [1][5][6][7] |

| Molecular Formula | C₇H₉ClN₂O | [5][6][7] |

| Molecular Weight | 172.61 g/mol | [1][5][8] |

| SMILES | N#C[C@H]1N(C(CCl)=O)CCC1 | [5][6] |

| InChI Key | YCWRPKBYQZOLCD-LURJTMIESA-N | [1][5] |

| Synonyms | (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile, (S)-1-(Chloroacetyl)-2-cyanopyrrolidine | [5][7] |

Stereochemistry

The designation "(S)" indicates the absolute configuration at the chiral center, which is the carbon atom at the 2-position of the pyrrolidine ring, bonded to the nitrile group. This specific stereoisomer is critical for its intended biological activity. The pyrrolidine ring, a five-membered saturated heterocycle, provides a rigid scaffold that, in conjunction with the (S)-configuration, mimics the structure of the amino acid L-proline.[1][9] This mimicry is pivotal for its interaction with the active site of the DPP-IV enzyme.[1][2]

Synthesis

The synthesis of this compound typically starts from the readily available and inexpensive chiral precursor, L-proline or its derivative, L-prolinamide.[2][3][10][11]

Synthetic Pathway from L-Proline

A common synthetic route involves a two-step process starting from L-proline, as illustrated in the workflow below.

Caption: Synthetic workflow from L-Proline.

Experimental Protocols

To a suspension of L-proline in tetrahydrofuran (THF), chloroacetyl chloride is added.[3] The reaction mixture is then refluxed for approximately 2 hours.[3] After completion, the mixture is cooled, and water is added.[3] The product is extracted with ethyl acetate.[3]

The carboxylic acid intermediate is dissolved in dichloromethane.[3] Dicyclohexylcarbodiimide (DCC) in dichloromethane is added slowly at a controlled temperature (10–15 °C).[3] After stirring, ammonium bicarbonate is added, and the mixture is stirred for another hour.[3] The solid byproduct, dicyclohexylurea, is filtered off.[3]

The resulting amide is suspended in THF, and trifluoroacetic anhydride is added at a low temperature (0–5 °C).[2][3] The reaction is stirred at room temperature for 2 hours.[2][3] Ammonium bicarbonate is then added portion-wise, maintaining a low temperature.[2][3] The final product is obtained after concentrating the mixture under vacuum.[2][3]

Alternative Synthesis from L-Prolinamide

An alternative one-pot method involves the direct reaction of L-prolinamide with chloroacetyl chloride.[4] In this process, chloroacetyl chloride serves as the acylating agent, dehydrating agent, and solvent.[4] Catalysts such as N,N-dimethylformamide (DMF) can also be employed to facilitate the dehydration step.[4]

Physicochemical Properties

A summary of the known physicochemical properties is provided in Table 2.

| Property | Value | Source |

| Physical State | Solid, White crystals | [12] |

| Melting Point | 52-53 °C | [7][12] |

| Boiling Point (Predicted) | 363.1 ± 37.0 °C at 760 mmHg | [7][12] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [7] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [7] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [7][13] |

Biological Significance and Application

This compound is a key intermediate in the synthesis of Vildagliptin, a potent and selective inhibitor of Dipeptidyl Peptidase IV (DPP-IV).[1][2][3] DPP-IV is a serine protease that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[2] By inhibiting DPP-IV, Vildagliptin increases the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[2]

The chloroacetyl group in this compound serves as a reactive handle for coupling with an appropriate amine, such as 3-amino-1-adamantanol, to form the final drug substance.[1]

Caption: Role in Vildagliptin synthesis and DPP-IV inhibition.

Conclusion

This compound is a fundamentally important molecule in the field of medicinal chemistry, particularly for the development of antidiabetic drugs. Its specific stereochemistry and reactive functional groups make it an ideal precursor for the synthesis of potent DPP-IV inhibitors. The synthetic routes from L-proline and its derivatives are well-established, providing an efficient means to produce this key intermediate for pharmaceutical applications. A thorough understanding of its properties and synthesis is crucial for researchers and professionals involved in the discovery and development of novel therapies for metabolic diseases.

References

- 1. This compound|CAS 207557-35-5 [benchchem.com]

- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 5. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthonix, Inc > 207557-35-5 | this compound [synthonix.com]

- 7. (2S)-1-(Chloroacetyl)-2-pyrrolidinecarbonitrile | 207557-35-5 [chemicalbook.com]

- 8. 1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 15480185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. iris.unipa.it [iris.unipa.it]

- 10. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. 207557-35-5|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Guide to the Theoretical Analysis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a key building block in medicinal chemistry.[1] Its primary application lies in its role as a precursor to Vildagliptin and other DPP-IV inhibitors.[1] The inhibition of DPP-IV is a validated therapeutic strategy for type II diabetes, as it prolongs the action of incretin hormones, leading to improved glucose homeostasis.[3] The nitrile group is crucial for the potent inhibitory activity and provides the necessary chemical stability for oral administration.[1]

Theoretical and computational studies of such intermediates are invaluable in drug discovery. They provide a deeper understanding of molecular geometry, electronic structure, and reactivity, which can inform the design of more potent and selective drug candidates. This guide presents a standardized workflow for conducting such theoretical studies using Density Functional Theory (DFT), a robust and widely used computational method in quantum chemistry.

Molecular and Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for both experimental and computational handling of the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉ClN₂O | [4] |

| Molecular Weight | 172.61 g/mol | [1][4][5] |

| IUPAC Name | (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | [4][5] |

| CAS Number | 207557-35-5 | [1][4] |

| Physical Form | Solid | |

| InChI Key | YCWRPKBYQZOLCD-LURJTMIESA-N | [1][5] |

| Canonical SMILES | C1CC(N(C1)C(=O)CCl)C#N | [5] |

Proposed Computational Workflow

The following section details a comprehensive workflow for the theoretical analysis of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, Q-Chem, or PySCF.

References

- 1. This compound|CAS 207557-35-5 [benchchem.com]

- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (2S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | C7H9ClN2O | CID 11073883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Pyrrolidinecarbonitrile, 1-(chloroacetyl)-, (2S)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile from L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile is a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate for Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Vildagliptin, which are used in the management of type II diabetes.[1][2][3][4] This document provides a detailed protocol for the synthesis of this compound starting from the readily available and inexpensive amino acid, L-proline. The described multi-step synthesis involves N-acylation, amidation, and subsequent dehydration to yield the target nitrile.

Overall Synthesis Pathway

The synthesis of this compound from L-proline is a three-step process. The pathway begins with the N-acylation of L-proline using chloroacetyl chloride. The resulting carboxylic acid is then converted to its corresponding primary amide. The final step involves the dehydration of the amide to afford the desired nitrile.

Caption: Overall synthetic route from L-proline to the target nitrile.

Experimental Protocols

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

This initial step involves the N-acylation of L-proline with chloroacetyl chloride.

Materials:

-

L-proline

-

Chloroacetyl chloride

-

Tetrahydrofuran (THF)

-

Water

-

Saturated brine solution

-

Ethyl acetate

Procedure:

-

Suspend L-proline (20.0 g, 0.174 mol) in THF (200 mL) in a round-bottom flask.[1][2]

-

Add chloroacetyl chloride (19.7 mL, 0.261 mol) to the suspension at room temperature.[1][2]

-

After completion, cool the mixture to room temperature.

-

Dilute the mixture with water (20 mL) and stir for 20 minutes.[1][2]

-

Add saturated brine (20 mL) and ethyl acetate (200 mL).[1][2]

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x 50 mL).[1][2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

The carboxylic acid is then converted to the corresponding amide using dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate.

Materials:

-

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Ammonium bicarbonate

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (200 mL).[1][2]

-

Slowly add a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane at 10–15 °C.[1][2]

-

Add ammonium bicarbonate (41.2 g, 0.522 mol) and continue stirring for another hour.[1][2]

-

Monitor the reaction by TLC (5% MeOH in CHCl3).

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Concentrate the filtrate to yield the crude amide, which can be purified by crystallization or column chromatography.

Step 3: Synthesis of this compound

The final step is the dehydration of the amide to the nitrile using trifluoroacetic anhydride.

Materials:

-

(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

-

Trifluoroacetic anhydride

-

Tetrahydrofuran (THF)

-

Ammonium bicarbonate

Procedure:

-

Suspend the amide (4.0 g, 0.0209 mol) in THF (40 mL) and cool to 0–5 °C.[1][2]

-

Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) to the suspension.[1][2]

-

Stir the reaction mixture at room temperature for 2 hours.[1][2]

-

Monitor the reaction by TLC (5% MeOH in CHCl3).

-

Cool the mixture to 5–10 °C and add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise.[1][2]

-

Concentrate the mixture under vacuum at 40 °C to obtain the crude product.[1][2]

-

The crude product can be further purified by column chromatography.

Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reactant | Reagent(s) | Solvent | Reaction Time | Temperature | Yield |

| 1 | L-proline | Chloroacetyl chloride | THF | 2 h | Reflux | 81%[4] |

| 2 | Carboxylic Acid | DCC, NH4HCO3 | DCM | 2 h | RT | 52%[1][2] |

| 3 | Amide | Trifluoroacetic anhydride | THF | 2 h | 0°C to RT | 83%[4] |

Experimental Workflow Diagram

The following diagram illustrates the workflow for the complete synthesis.

Caption: Detailed workflow for the three-step synthesis.

Conclusion

This protocol outlines a practical and efficient method for the synthesis of this compound from L-proline.[2] The procedure is well-documented in the scientific literature and provides a reliable route to this important pharmaceutical intermediate. By following these detailed steps, researchers can successfully synthesize the target compound for further applications in drug discovery and development.

References

- 1. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

- 3. Synthesis of (S)-1-(2-chloroacety... preview & related info | Mendeley [mendeley.com]

- 4. This compound|CAS 207557-35-5 [benchchem.com]

Application Notes and Protocols: (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile as a Key Intermediate for DPP-IV Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, a crucial intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of oral anti-diabetic agents. This document details the synthesis of this intermediate and its subsequent conversion into the potent DPP-IV inhibitor, Vildagliptin. Furthermore, it outlines the mechanism of DPP-IV inhibition and provides protocols for relevant biological assays.

Introduction

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a critical role in glucose homeostasis.[1][2] It inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion and suppressing glucagon release.[3][4] By inhibiting DPP-IV, the half-life of active GLP-1 and GIP is prolonged, leading to improved glycemic control in patients with type 2 diabetes.[5]

This compound has emerged as a key building block for the synthesis of several DPP-IV inhibitors, most notably Vildagliptin.[6] The 2(S)-cyanopyrrolidine moiety of this intermediate acts as a proline mimic, enabling potent and reversible inhibition of the DPP-IV enzyme.[6] This document provides detailed synthetic protocols, quantitative data, and biological assay methods related to this important intermediate.

Data Presentation

Synthesis and Purity of this compound and Vildagliptin

| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity (HPLC) | Reference |

| Synthesis of Intermediate | ||||||

| N-acylation | L-proline | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | Chloroacetyl chloride, THF, reflux | 81% | - | [6] |

| Amidation | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | Dicyclohexylcarbodiimide (DCC), Ammonium bicarbonate | - | - | [6] |

| Dehydration | (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide | This compound | Trifluoroacetic anhydride, THF | 83% | 99.2% | [6] |

| One-Pot Synthesis of Intermediate | L-proline | This compound | Chloroacetyl chloride, Acetonitrile, Sulfuric acid | ~95% | - | [7] |

| Synthesis of Vildagliptin | ||||||

| Condensation | This compound & 3-amino-1-adamantanol | Vildagliptin | Potassium carbonate, 2-butanone, Potassium iodide | 87% | >95% | [8] |

In Vitro Efficacy of DPP-IV Inhibitors

| Compound | IC₅₀ (nM) | Reference |

| Vildagliptin | 62 | [1] |

| Sitagliptin | 19 | [1] |

| Saxagliptin | 50 | [1] |

| Alogliptin | 24 | [1] |

| Linagliptin | 1 | [1] |

Experimental Protocols

Synthesis of this compound

This protocol describes a practical, multi-step synthesis starting from L-proline.[6][9]

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid

-

Suspend L-proline (0.174 mol) in tetrahydrofuran (THF, 200 mL).

-

Add chloroacetyl chloride (0.261 mol) at room temperature.

-

Reflux the reaction mixture for 2 hours.

-

Cool the mixture to room temperature and dilute with water (20 mL).

-

Stir for 20 minutes.

-

Add saturated brine (20 mL) and ethyl acetate (200 mL).

-

Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the product.

Step 2: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide

-

The carboxylic acid from the previous step is converted to the corresponding amide using standard methods, such as reaction with dicyclohexylcarbodiimide (DCC) and ammonium bicarbonate.[6]

Step 3: Synthesis of this compound

-

Suspend the amide (0.0209 mol) in THF (40 mL).

-

Add trifluoroacetic anhydride (0.0315 mol) at 0–5 °C.

-

Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

-

Add ammonium bicarbonate (0.1573 mol) portion-wise, maintaining the temperature at 5–10 °C.

-

Stir at room temperature for 45 minutes.

-

Concentrate the mixture under vacuum at 40 °C to obtain the final product.

Synthesis of Vildagliptin from this compound

This protocol outlines the condensation reaction to form Vildagliptin.[8]

-

In a reaction vessel, combine this compound, 3-amino-1-adamantanol, potassium carbonate, and a catalytic amount of potassium iodide in 2-butanone.

-

Reflux the mixture until the reaction is complete (monitor by TLC or HPLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield Vildagliptin.

DPP-IV Inhibition Assay

This protocol provides a general method for screening DPP-IV inhibitors using a fluorogenic substrate.[10][11]

Materials:

-

DPP-IV enzyme (human recombinant)

-

DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare dilutions of the test compounds and the positive control.

-

In a 96-well plate, add the following to designated wells:

-

Blank wells: Assay Buffer

-

Control wells (100% activity): Assay Buffer, DPP-IV enzyme, and solvent.

-

Positive control wells: Assay Buffer, DPP-IV enzyme, and positive control inhibitor.

-

Test wells: Assay Buffer, DPP-IV enzyme, and test compound.

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence intensity at the specified wavelengths.

-

Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.

Visualizations

Synthesis Workflow

References

- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | Clinical Use of DPP-4 Inhibitors [frontiersin.org]

- 4. academic.oup.com [academic.oup.com]

- 5. DPP-4 inhibitors and GLP-1RAs: cardiovascular safety and benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS 207557-35-5 [benchchem.com]

- 7. op.niscair.res.in [op.niscair.res.in]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis of this compound: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. content.abcam.com [content.abcam.com]

Application Notes and Protocols: The Role of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile in Vildagliptin Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-IV) inhibitor for the treatment of type 2 diabetes. A key intermediate in this synthesis is (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile, the preparation and subsequent utilization of which are critical for the efficiency and purity of the final active pharmaceutical ingredient (API).[1][2][3] This document outlines various synthetic strategies, provides detailed experimental procedures, and presents quantitative data to support process optimization and scale-up.

Overview of Synthetic Strategies

The synthesis of Vildagliptin via this compound generally involves a two-stage process:

-

Stage 1: Synthesis of the key intermediate, this compound. This is typically achieved starting from readily available and chiral L-proline or its amide derivative, L-prolinamide.[4][5] The process involves N-acylation with a chloroacetyl group, followed by the conversion of the carboxylic acid or amide functionality into a nitrile.

-

Stage 2: Condensation with 3-amino-1-adamantanol. The synthesized this compound is then reacted with 3-amino-1-adamantanol to form Vildagliptin through a nucleophilic substitution reaction.[1]

Several variations in reagents, solvents, and reaction conditions have been reported, each with its own advantages in terms of yield, purity, and process scalability. These are detailed in the subsequent sections.

Quantitative Data Summary

The following tables summarize quantitative data from various reported synthetic methods for the preparation of this compound and its conversion to Vildagliptin.

Table 1: Synthesis of this compound

| Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |

| L-proline | Chloroacetyl chloride, Trifluoroacetic anhydride, Ammonium bicarbonate | Tetrahydrofuran (THF) | 2 h (acylation), 2 h (dehydration) | Reflux (acylation), 0-5 °C then RT (dehydration) | ~85 | >98 | [2][4] |